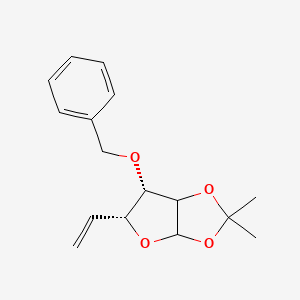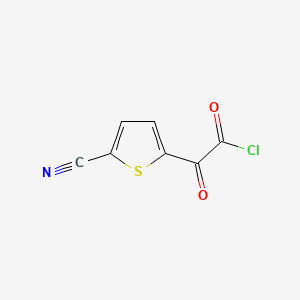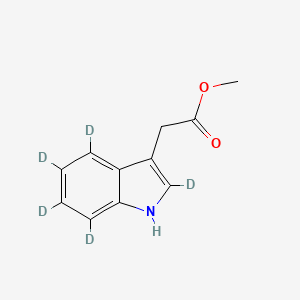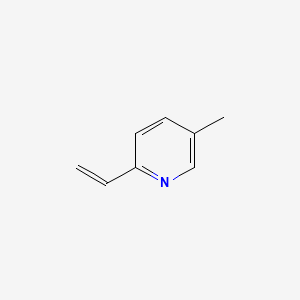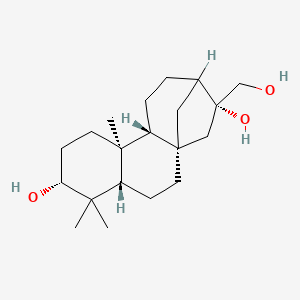
Kaurane-3,16,17-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Kaurane-3,16,17-triol is a complex organic molecule characterized by its tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kaurane-3,16,17-triol typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions The process begins with the formation of the tetracyclic core through a series of cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Kaurane-3,16,17-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives. Substitution reactions can result in the formation of halides, amines, or other functionalized compounds.
科学的研究の応用
Kaurane-3,16,17-triol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Kaurane-3,16,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tetracyclic structure allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Kaurane-3,16,17-triol: can be compared with other similar tetracyclic compounds, such as:
Tetracyclo[11.2.1.01,10.04,9]hexadecane derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in chemical and biological properties.
Polycyclic alcohols: Compounds with multiple hydroxyl groups and polycyclic structures, which may exhibit similar reactivity and applications.
The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.
特性
CAS番号 |
19891-29-3 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.489 |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13?,14-,15+,16-,18-,19+,20+/m1/s1 |
InChIキー |
JRMZVZSBORMZSD-XSFWEMSNSA-N |
SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
同義語 |
kaurane-3,16,17-triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
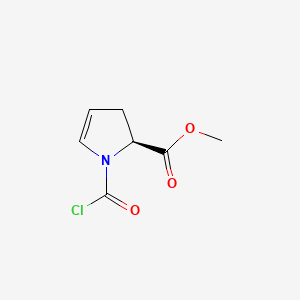
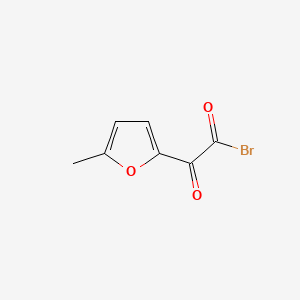
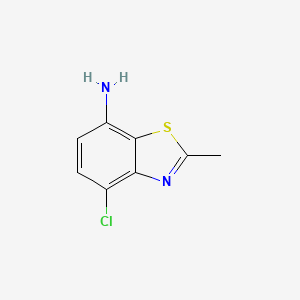
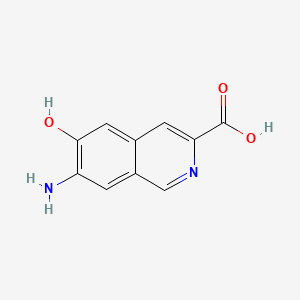
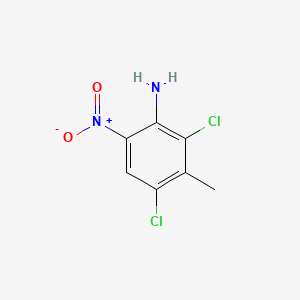
![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)
